molecular formula C8H11NOS B7469144 N,N,5-trimethylthiophene-2-carboxamide

N,N,5-trimethylthiophene-2-carboxamide

Cat. No.: B7469144
M. Wt: 169.25 g/mol
InChI Key: RBRPPMKUMKRPET-UHFFFAOYSA-N
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Description

N,N,5-Trimethylthiophene-2-carboxamide is a thiophene-derived carboxamide featuring three methyl substituents: two on the amide nitrogen (N,N-dimethyl) and one at the 5-position of the thiophene ring. Synthesized via a coupling reaction between 5-methylthiophene-2-carboxylic acid and dimethylamine, it is characterized by a molecular formula of C₈H₁₂NOS and a molecular weight of 170.24 g/mol . Key spectroscopic data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.48 (s, 3H, CH₃), 3.16 (brs, 6H, N(CH₃)₂), 6.68 (d, J = 3.5 Hz, 1H), 7.16 (d, J = 3.5 Hz, 1H).
  • ¹³C NMR: Peaks at 15.3, 37.1, 38.5, 125.2, 129.8, 135.6, 144.1, and 164.4 ppm confirm the thiophene backbone and substituents .

Properties

IUPAC Name

N,N,5-trimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-4-5-7(11-6)8(10)9(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPPMKUMKRPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiophene carboxamides are a versatile class of compounds with diverse biological and physicochemical properties. Below is a systematic comparison of N,N,5-trimethylthiophene-2-carboxamide with structurally related analogs:

Key Observations :

  • Substituent Effects : The N,N-dimethyl and 5-methyl groups in the target compound enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., nitro, bromo) .
  • Synthetic Efficiency : The target’s 41% yield is lower than some nitrothiophene derivatives (e.g., compound 9 in , .05% purity) but reflects challenges in methyl-group incorporation .
Physicochemical and Spectroscopic Properties
Property This compound 4-Bromo Analog N-(2-Nitrophenyl) Derivative
Molecular Weight 170.24 g/mol 248.14 g/mol 260.26 g/mol
LogP (Predicted) ~2.1 (high lipophilicity) ~2.8 ~2.5
¹H NMR (δ) 2.48 (s, CH₃), 3.16 (brs, N(CH₃)₂) Similar + Br shift Aromatic protons at 7–8 ppm
Key Interactions Van der Waals (methyl groups) Halogen bonding C–H⋯O/S

Key Observations :

  • The bromo analog’s higher molecular weight and halogen substituent may enhance crystallinity but reduce solubility .
  • Methyl groups in the target compound likely favor membrane permeability, a critical factor in drug design.

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